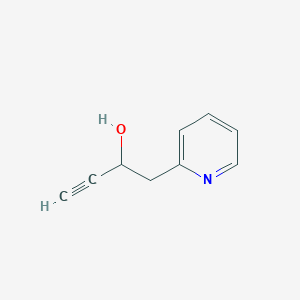
1-Pyridin-2-ylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-2-ylbut-3-yn-2-ol, also known as PBO, is a chemical compound that belongs to the class of alkynols. It has a molecular formula of C9H9NO and a molecular weight of 147.18 g/mol. PBO is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Pyridin-2-ylbut-3-yn-2-ol is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then participate in a variety of chemical reactions, including catalysis and organic synthesis.
Biochemische Und Physiologische Effekte
1-Pyridin-2-ylbut-3-yn-2-ol has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-inflammatory agent and may also have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Pyridin-2-ylbut-3-yn-2-ol is its ability to form stable complexes with metal ions, which can be used in a variety of applications. However, one limitation of 1-Pyridin-2-ylbut-3-yn-2-ol is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Pyridin-2-ylbut-3-yn-2-ol. One area of interest is the development of new synthetic methods for 1-Pyridin-2-ylbut-3-yn-2-ol and its derivatives. Another area of interest is the exploration of 1-Pyridin-2-ylbut-3-yn-2-ol's potential applications in catalysis, organic synthesis, and other areas of chemistry. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Pyridin-2-ylbut-3-yn-2-ol and its potential as a therapeutic agent.
Synthesemethoden
1-Pyridin-2-ylbut-3-yn-2-ol can be synthesized through a variety of methods, including the reaction of 2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a catalyst, such as copper(II) chloride. Another method involves the reaction of 2-pyridinecarboxaldehyde with propargyl bromide in the presence of a base, such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-Pyridin-2-ylbut-3-yn-2-ol has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a ligand in coordination chemistry. 1-Pyridin-2-ylbut-3-yn-2-ol can form stable complexes with a variety of metal ions, including copper, nickel, and palladium, which can be used in catalysis, organic synthesis, and other applications.
Eigenschaften
CAS-Nummer |
134541-95-0 |
|---|---|
Produktname |
1-Pyridin-2-ylbut-3-yn-2-ol |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1-pyridin-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h1,3-6,9,11H,7H2 |
InChI-Schlüssel |
LRZUBSKDWUXWHF-UHFFFAOYSA-N |
SMILES |
C#CC(CC1=CC=CC=N1)O |
Kanonische SMILES |
C#CC(CC1=CC=CC=N1)O |
Synonyme |
2-Pyridineethanol,alpha-ethynyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



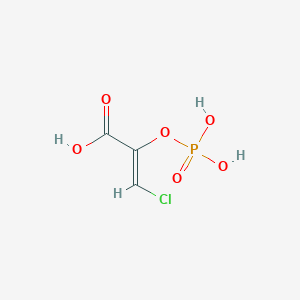
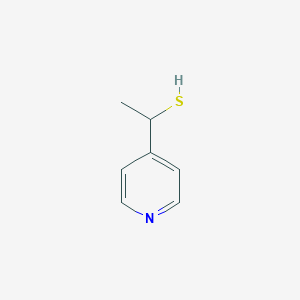
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
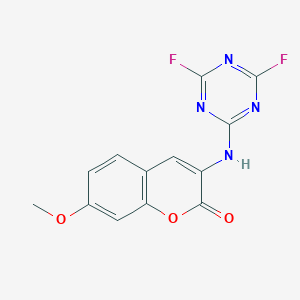
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)
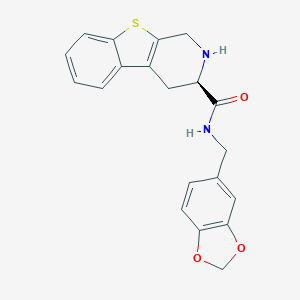
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
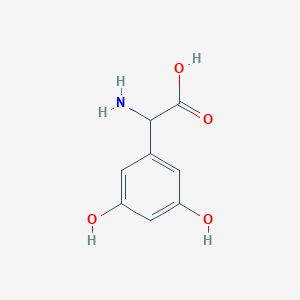
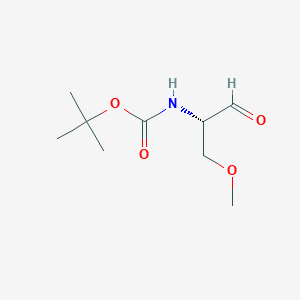
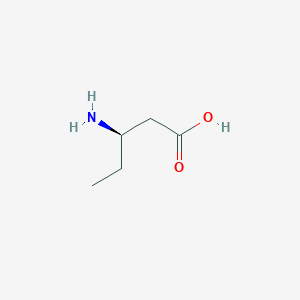
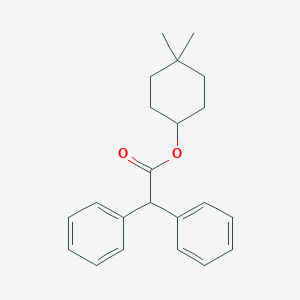


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)